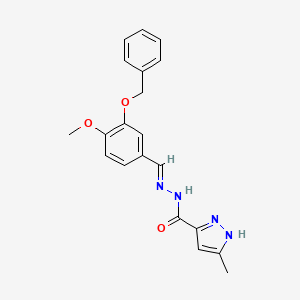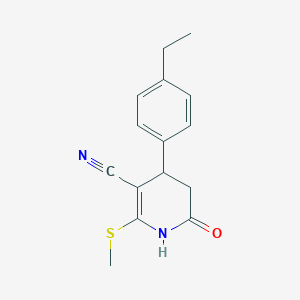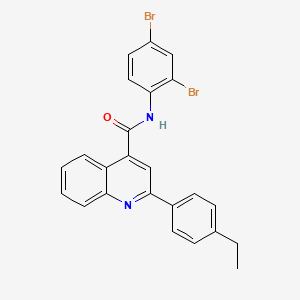![molecular formula C20H19NO4S B11686680 N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11686680.png)
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C20H19NO4S. This compound features a dibenzofuran core, which is a fused polycyclic aromatic structure, and a benzenesulfonamide group. The presence of the sulfonamide group suggests potential biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is:
Formation of the Dibenzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dibenzofuran derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also critical to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can target the carbonyl group in the dibenzofuran core.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria. This inhibition disrupts folic acid synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
- 4-chloro-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Comparison:
- Structural Differences: The presence of different halogen atoms (chlorine or bromine) in similar compounds can affect their reactivity and biological activity.
- Uniqueness: N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the dibenzofuran core, which can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C20H19NO4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO4S/c1-20(2)11-16(22)19-15-10-13(8-9-17(15)25-18(19)12-20)21-26(23,24)14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3 |
InChI Key |
LEZZBSWCAXUCRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-Hydroxy-2-phenylethyl)amino]-1,3,7-trimethyl-1,3,7-trihydropurine-2,6-di one](/img/structure/B11686597.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11686610.png)
![(5Z)-5-({2-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11686618.png)
![N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11686626.png)

![ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686642.png)
![(2-chlorophenyl)-N-[4-oxo-5-(2-thienylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide](/img/structure/B11686644.png)

![(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile](/img/structure/B11686649.png)
![Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B11686661.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11686664.png)
![7-chloro-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11686673.png)

